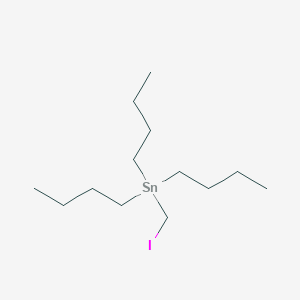

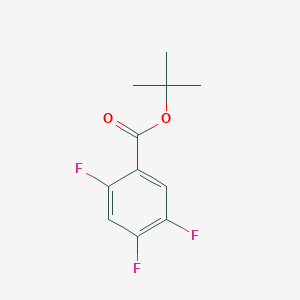

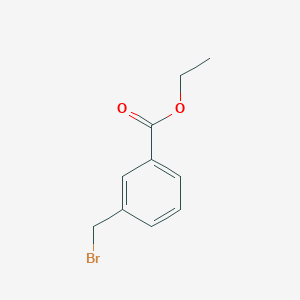

![molecular formula C7H12O3 B1310602 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane CAS No. 57280-22-5](/img/structure/B1310602.png)

4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane

Overview

Description

4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane is a chemical compound with the molecular formula C7H12O3. It is a colorless to light yellow liquid that is used as an intermediate in various chemical reactions. This compound is notable for its unique bicyclic structure, which includes three oxygen atoms and two methyl groups attached to the carbon atoms .

Mechanism of Action

Target of Action

The primary target of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane is meso-epoxides . Meso-epoxides are a type of organic compound that contain an epoxide functional group. They play a crucial role in various biochemical reactions.

Mode of Action

This compound interacts with its targets through a process known as ring-opening aminolysis . This reaction is catalyzed by the titanium-BINOLate species generated in situ from a mixture of enantiopure BINOL (1,1’-bi-2-naphthol), Ti (OiPr)4, and H2O in the presence of benzylamine in toluene .

Biochemical Pathways

The compound affects the CO2-mediated formation of chiral carbamates from meso-epoxides via polycarbonate intermediates and amine nucleophiles . This opens up a wide range of CO2-based carbamate scaffolds with excellent yields and 99% enantiomeric excess .

Result of Action

The result of the action of this compound is the formation of chiral carbamates . These compounds have a wide range of applications in the field of organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of benzylamine in toluene is necessary for the catalytic reaction . Additionally, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability and efficacy.

Biochemical Analysis

Biochemical Properties

4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane plays a significant role in biochemical reactions, particularly in the formation of chiral carbamates from meso-epoxides via polycarbonate intermediates and amine nucleophiles . This compound interacts with various enzymes and proteins, facilitating the formation of CO2-based carbamate scaffolds with high yields and enantiomeric excess . The nature of these interactions involves the compound acting as a mediator in the reaction, promoting the formation of desired products with high specificity and efficiency.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, potentially altering cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction . The compound’s unique structure allows it to interact with active sites of enzymes, modulating their activity and influencing the overall biochemical reaction. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that it remains stable under ambient conditions but may degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential alterations in cellular processes, highlighting the importance of monitoring its stability and degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal adverse effects, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing harm. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions The compound’s role in the formation of chiral carbamates highlights its importance in metabolic processes It can influence metabolic flux and metabolite levels, contributing to the overall regulation of cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments . These interactions influence the compound’s accumulation and distribution, affecting its overall biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical activity

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane can be synthesized through the reaction of 2,2-dimethyl-1,3-dioxolane with formaldehyde under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the bicyclic structure .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent reaction conditions and high yields. The use of inert gas atmospheres, such as nitrogen or argon, is common to prevent oxidation and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or sodium ethoxide to form ethers.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Ethers.

Scientific Research Applications

4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: It serves as a precursor in the synthesis of gadobutrol, a contrast agent used in magnetic resonance imaging (MRI).

Industry: The compound is employed in the production of polymers and as a solvent in chemical processes.

Comparison with Similar Compounds

Similar Compounds

4,4-Dimethyl-1,3-dioxane: Similar in structure but lacks the bicyclic nature.

2,2-Dimethyl-1,3-dioxolane: A precursor in the synthesis of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane.

1,3,5-Trioxane: Contains three oxygen atoms but has a different ring structure.

Uniqueness

This compound is unique due to its bicyclic structure, which imparts distinct chemical reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various scientific and industrial applications .

Properties

IUPAC Name |

4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(2)8-3-5-6(10-5)4-9-7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKNCWQQNMEIMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O2)CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10972789 | |

| Record name | 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57280-22-5 | |

| Record name | 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57280-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethyl-3,5,8-trioxabicyclo(5.1.0)octane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057280225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane in current research?

A1: this compound is primarily investigated for its use as a monomer in the synthesis of polycarbonates. This compound, often reacted with carbon dioxide (CO2), can produce a variety of biodegradable polycarbonates with unique properties. [, , ]

Q2: What makes the polycarbonates derived from this compound unique compared to other polycarbonates?

A2: Unlike many other CO2-based polycarbonates which are typically amorphous, the isotactic polycarbonates derived from this compound exhibit semicrystalline properties. [] This results in a significantly higher melting point (Tm), ranging from 179–257 °C, making them potentially suitable for applications requiring higher thermal resistance. []

Q3: How is the synthesis of these specific polycarbonates achieved?

A3: The synthesis typically involves an alternating copolymerization reaction between this compound and CO2. This reaction is often catalyzed by enantiopure dinuclear Co(III)-complexes under mild conditions. [] The use of such catalysts allows for precise control over the polymer structure, leading to highly isotactic polycarbonates. []

Q4: Besides polymerization, is this compound used in other chemical reactions?

A4: Yes, this compound has been studied as a substrate in enantioselective ring-opening aminolysis reactions. [] These reactions are catalyzed by titanium-BINOLate complexes and are of significant interest for synthesizing chiral compounds.

Q5: What makes the titanium-BINOLate catalyzed reaction interesting from a mechanistic perspective?

A5: Research suggests that the active catalytic species in this reaction involves a Ti(BINOLate)2 moiety, confirmed by ESI-MS analysis and dynamic catalyst library screening. [] Interestingly, while water plays a crucial role in the catalytic process, likely as a proton shuttle, it does not directly participate in the catalyst formation. [] This finding challenges previous understandings of titanium-based catalytic systems where water is often directly involved in catalyst generation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

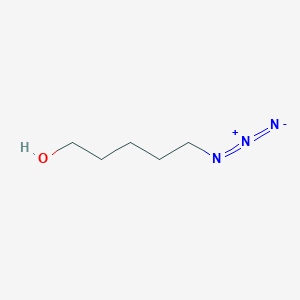

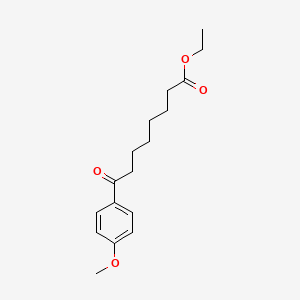

![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide](/img/structure/B1310541.png)